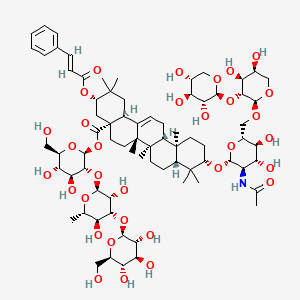

Enterolosaponin B

Description

Properties

Molecular Formula |

C75H113NO32 |

|---|---|

Molecular Weight |

1540.7 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3-acetamido-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-3-[(E)-3-phenylprop-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C75H113NO32/c1-32-48(83)60(105-65-58(93)55(90)51(86)39(27-77)100-65)59(94)66(99-32)107-62-56(91)52(87)40(28-78)101-68(62)108-69(95)75-24-23-73(8)35(36(75)25-70(3,4)45(26-75)103-46(82)18-15-34-13-11-10-12-14-34)16-17-43-72(7)21-20-44(71(5,6)42(72)19-22-74(43,73)9)104-63-47(76-33(2)79)54(89)53(88)41(102-63)31-98-67-61(50(85)38(81)30-97-67)106-64-57(92)49(84)37(80)29-96-64/h10-16,18,32,36-45,47-68,77-78,80-81,83-94H,17,19-31H2,1-9H3,(H,76,79)/b18-15+/t32-,36-,37+,38-,39+,40+,41+,42-,43+,44-,45-,47+,48-,49-,50-,51+,52+,53+,54+,55-,56-,57+,58+,59+,60+,61+,62+,63-,64-,65-,66-,67-,68-,72-,73+,74+,75+/m0/s1 |

InChI Key |

RSRZXOUHQLUUTL-YYDWDKJHSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)NC(=O)C)C)C)[C@@H]3CC([C@H](C4)OC(=O)/C=C/C1=CC=CC=C1)(C)C)C)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC5(C(=CCC6C5(CCC7C6(CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)NC(=O)C)C)C)C3CC(C(C4)OC(=O)C=CC1=CC=CC=C1)(C)C)C)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O |

Synonyms |

enterolosaponin B |

Origin of Product |

United States |

Chemical Reactions Analysis

General Chemical Reaction Context for Saponins

Saponins like Enterolosaponin B typically undergo hydrolysis, glycosylation, and oxidation reactions due to their triterpenoid or steroid aglycone backbone linked to sugar moieties. Key reaction types include:

-

Acid/Base-Catalyzed Hydrolysis : Cleavage of glycosidic bonds under acidic or alkaline conditions.

-

Enzymatic Degradation : Targeted cleavage by β-glucosidases or other hydrolases.

-

Oxidation : Reactivity at hydroxyl or double-bond sites with oxidizing agents (e.g., H₂O₂, O₃).

Though not specific to this compound, these pathways align with saponin chemistry .

Relevant Reaction Mechanisms from Search Results

The search results highlight reaction principles applicable to complex organic molecules like this compound:

Table 1: Reaction Types and Conditions

Research Gaps and Recommendations

-

Database Exploration : Search specialized databases (SciFinder, Reaxys) for peer-reviewed studies on this compound.

-

Synthetic Analogues : Review reactions of structurally similar saponins (e.g., ginsenosides, aescin) .

-

Biological Activity Studies : Correlate reaction pathways with reported bioactivity (e.g., anti-inflammatory, cytotoxic effects).

Key Challenges in Characterizing this compound

-

Structural Complexity : Multiple hydroxyl and glycosyl groups complicate reaction selectivity .

-

Isolation Purity : Natural product extraction often yields mixtures, affecting reaction reproducibility .

-

Detection Limits : Low abundance in source materials requires advanced analytical techniques (e.g., LC-MS/MS) .

Proposed Experimental Workflow

To elucidate this compound’s reactivity, prioritize:

Q & A

Q. What are the established methods for isolating and characterizing Enterolosaponin B from natural sources?

this compound is typically isolated from Enterolobium contortisiliquum pericarps or leaves using sequential solvent extraction (e.g., ethanol-water mixtures) followed by chromatographic purification. Column chromatography (silica gel, reverse-phase) and preparative HPLC are standard for isolating saponins. Structural characterization employs nuclear magnetic resonance (NMR; ¹H, ¹³C, 2D techniques) and mass spectrometry (MS) to confirm the aglycone structure and glycosylation pattern. Purity is validated via HPLC-UV/ELSD, and cytotoxicity assays (e.g., MTT) are used to screen bioactivity .

Q. What primary biological activities have been reported for this compound, and how are these assays conducted?

this compound has shown cytotoxic activity in select studies, though results vary. For example, in Enterolobium contortisiliquum leaf extracts, cytotoxic IC₅₀ values against Huh-7 (hepatocellular carcinoma) and PC-3 (prostate cancer) cell lines were 5.7 μg/mL and 1.7 μg/mL, respectively. However, isolated this compound did not exhibit cytotoxicity in mouse macrophage (BAC1.2F5) or lymphoma (EL-4) cell lines at tested concentrations. Assays typically use 72-hour exposure periods with MTT or SRB endpoints, and results are normalized to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in cancer cells?

Mechanistic studies should integrate multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax).

- Molecular Docking : Predict interactions with oncogenic targets (e.g., topoisomerases, PI3K/Akt pathway proteins).

- Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).

- Western Blotting : Validate protein expression changes (e.g., caspase-3 cleavage, PARP inhibition). Controls should include structurally related compounds (e.g., Enterolosaponin A) to isolate functional group contributions .

Q. How should contradictory cytotoxicity data for this compound be analyzed and resolved?

Contradictions may arise from:

- Cell Line Variability : Differences in membrane permeability (e.g., Huh-7 vs. EL-4) or metabolic activity.

- Compound Stability : Degradation under assay conditions (validate via HPLC post-assay).

- Synergistic Effects : Activity in crude extracts but not in isolation (e.g., co-occurring flavonoids enhancing uptake). Mitigation strategies include:

- Replicating assays across multiple cell lines and laboratories.

- Using standardized protocols (e.g., NCI-60 panel guidelines).

- Reporting negative results to avoid publication bias .

Q. What structure-activity relationship (SAR) insights exist for this compound, and how can they guide derivative synthesis?

SAR studies highlight the importance of:

- Glycosylation : The presence and position of sugar moieties (e.g., glucuronic acid) influence solubility and target binding.

- Acyl Groups : Enterolosaponin A (with a cinnamoyl group) showed cytotoxicity, while its de-acylated derivative lacked activity.

- Aglycone Core : Triterpene backbone modifications (e.g., oxidation at C-28) alter membrane interaction. Synthetic approaches focus on semi-synthetic derivatization (e.g., acetylation, glycosylation) followed by in vitro screening .

Q. What methodological considerations are critical for studying this compound’s synergism with other phytochemicals?

Synergism studies require:

- Dose-Response Matrices : Combinatorial screening (e.g., Chou-Talalay method) to calculate combination indices (CI).

- Pharmacokinetic Profiling : Assess bioavailability and tissue distribution when co-administered (e.g., via LC-MS/MS).

- In Vivo Models : Xenograft mice treated with this compound + adjuvants (e.g., paclitaxel) to evaluate tumor suppression. Statistical models (e.g., ANOVA with Tukey post-hoc) must account for interaction effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.